3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid is a complex organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the morpholine derivative with benzoic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[2-(4-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
- 3-[2-[2-(2-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
- 3-[2-[2-(3-Chlorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid
Uniqueness
Compared to similar compounds, 3-[2-[2-(3-Fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid may exhibit unique properties due to the specific positioning of the fluorine atom on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
3-[2-[2-(3-fluorophenyl)morpholin-4-yl]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-16-6-2-4-14(11-16)17-12-21(7-8-25-17)18(22)10-13-3-1-5-15(9-13)19(23)24/h1-6,9,11,17H,7-8,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEERZWBVFRTBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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